2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-isobutylhydrazinecarboxamide
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Overview
Description
The compound “2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-isobutylhydrazinecarboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a carbonyl group (C=O). It also has a chlorobenzyl group, which is a benzene ring with a chlorine atom and a methyl group attached. The compound also contains an isobutylhydrazinecarboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a chlorobenzyl group, and an isobutylhydrazinecarboxamide group . The exact three-dimensional structure would depend on the specific orientations and conformations of these groups in the molecule.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The chlorobenzyl group could undergo nucleophilic substitution reactions. The pyridine ring might participate in electrophilic substitution reactions. The carbonyl group could be involved in addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a pyridine ring are often aromatic and relatively stable. The presence of the chlorobenzyl group could make the compound somewhat polar, potentially affecting its solubility in different solvents .Scientific Research Applications
Utility in Heterocyclic Synthesis Research has shown that compounds structurally related to 2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-isobutylhydrazinecarboxamide can be used as key intermediates in the synthesis of various heterocyclic derivatives. These derivatives include pyrazole, pyridine, and pyrimidine derivatives, which are synthesized using enaminonitriles and related compounds as starting materials. Such compounds have been characterized by their spectral data and evaluated for potential applications, including antimicrobial activities (Fadda et al., 2012; Gouda et al., 2010).
Synthesis of New Tetrahydrobenzo[b]thiophene Derivatives Another study explored the synthesis of new tetrahydrobenzo[b]thiophene derivatives under microwave irradiation, showcasing the utility of such compounds in creating carboxamide derivatives. These derivatives were synthesized through reactions with either aliphatic or aromatic primary amines, demonstrating the versatility of these compounds in synthetic chemistry (Abdalha et al., 2011).
Antimicrobial and Anticancer Evaluation Several studies have focused on the synthesis and evaluation of new compounds derived from similar chemical frameworks for antimicrobial and anticancer properties. This includes the development of thiazole and pyrazole derivatives based on tetrahydrobenzothiophene moieties, with some compounds exhibiting promising activities. Such research underscores the potential of these compounds in developing new therapeutic agents (Gouda et al., 2010; Bondock & Gieman, 2015).
Future Directions
Properties
IUPAC Name |
1-[[1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-(2-methylpropyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3/c1-12(2)10-20-18(26)22-21-16(24)15-7-4-8-23(17(15)25)11-13-5-3-6-14(19)9-13/h3-9,12H,10-11H2,1-2H3,(H,21,24)(H2,20,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSPNZPQPRLQHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NNC(=O)C1=CC=CN(C1=O)CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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